molecular formula C12H14Cl2N2OS B2576046 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1216846-16-0

4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No. B2576046
CAS RN: 1216846-16-0
M. Wt: 305.22
InChI Key: DITOJDPWQNUSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The thiazole ring, which is part of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic activities . This means they could potentially be used in the development of new pain-relieving medications .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells . Therefore, these compounds could be used in the development of new anti-inflammatory drugs .

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs to combat various bacterial and viral infections .

Antifungal Activity

Thiazole derivatives have also shown antifungal properties . This suggests potential applications in the development of new antifungal medications .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the development of new antiviral medications .

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic activities . This suggests potential applications in the development of new cancer treatments .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests potential applications in the development of new treatments for neurodegenerative diseases .

Future Directions

Thiazole, a key component of this compound, has been an important heterocycle in the world of chemistry for many decades. It has contributed to the development of various drugs and biologically active agents . Therefore, the future directions of this compound could involve further exploration of its potential applications in the field of medicinal chemistry.

properties

IUPAC Name

4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS.ClH/c1-8-9(13)2-3-10-11(8)14-12(17-10)15-4-6-16-7-5-15;/h2-3H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITOJDPWQNUSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCOCC3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.